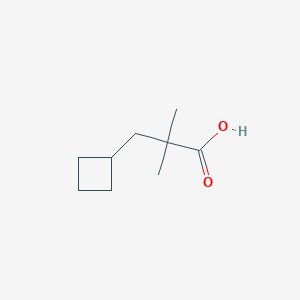

3-Cyclobutyl-2,2-dimethylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclobutyl-2,2-dimethylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-9(2,8(10)11)6-7-4-3-5-7/h7H,3-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJVRKDEBVFQLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclobutyl 2,2 Dimethylpropanoic Acid

Direct Alkylation Strategies for the Propanoic Acid Backbone

Direct alkylation strategies focus on forming the bond between the cyclobutane (B1203170) moiety and a pre-existing 2,2-dimethylpropanoic acid (pivalic acid) scaffold. This approach typically involves the generation of a carbanion (enolate) from a pivalic acid derivative, which then acts as a nucleophile to displace a leaving group on a cyclobutylmethane electrophile.

The core of this method is the deprotonation of an ester of pivalic acid, such as methyl or ethyl pivalate, using a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is commonly employed due to its efficacy in forming kinetically controlled enolates from sterically hindered esters. The resulting enolate is then reacted with a cyclobutylmethyl halide, typically cyclobutylmethyl bromide or iodide, in an SN2 reaction. Subsequent hydrolysis of the ester under acidic or basic conditions yields the target carboxylic acid.

Key Reaction Steps:

Enolate Formation: An ester of 2,2-dimethylpropanoic acid is treated with a strong base (e.g., LDA) in an aprotic solvent (e.g., THF) at low temperatures to generate the corresponding lithium enolate.

Alkylation: The enolate solution is treated with an electrophilic cyclobutane species, such as cyclobutylmethyl bromide.

Hydrolysis: The resulting ester is saponified using an aqueous base (e.g., NaOH or KOH) followed by acidic workup to afford 3-cyclobutyl-2,2-dimethylpropanoic acid.

| Step | Reagents and Conditions | Intermediate/Product |

| 1. Enolate Formation | Methyl 2,2-dimethylpropanoate, LDA, THF, -78 °C | Lithium enolate of methyl pivalate |

| 2. Alkylation | Cyclobutylmethyl bromide | Methyl 3-cyclobutyl-2,2-dimethylpropanoate |

| 3. Hydrolysis | 1. NaOH(aq), EtOH, Reflux2. H3O+ | This compound |

Grignard Reagent Approaches to Carboxylic Acid Formation

Grignard reagent-based syntheses offer a robust alternative, constructing the molecule by forming the carboxylic acid functionality in the final step. This method involves the reaction of a suitable organomagnesium compound with carbon dioxide.

A primary route involves the preparation of a Grignard reagent from (bromomethyl)cyclobutane. This reagent, cyclobutylmethylmagnesium bromide, is then carboxylated by bubbling CO₂ gas through the reaction mixture or by pouring the solution over dry ice. An acidic workup protonates the resulting carboxylate salt to yield 3-cyclobutylpropanoic acid. To arrive at the target compound, a different Grignard precursor, 1-bromo-2,2-dimethyl-3-cyclobutylpropane, would be required. The synthesis of this precursor can be challenging, but once formed, its reaction with magnesium and subsequent carboxylation provides a direct route to the final product.

The use of cyclobutyl Grignard reagents in cross-coupling reactions is also a well-established method for introducing the cyclobutane ring onto various scaffolds. organic-chemistry.org

Table of Grignard Reaction Pathways:

| Pathway | Grignard Reagent | Electrophile | Final Product |

|---|---|---|---|

| A | 1-Bromo-2,2-dimethyl-3-cyclobutylpropane + Mg | CO₂ | This compound |

| B | Cyclobutylmethylmagnesium bromide | Di-tert-butyl oxalate (B1200264) (followed by hydrolysis/decarboxylation) | this compound |

Nitrile Hydrolysis Routes to 2,2-Dimethylpropanoic Acid Scaffolds

The hydrolysis of a nitrile is a classic method for preparing carboxylic acids. In this context, the synthesis of the precursor, 3-cyclobutyl-2,2-dimethylpropanenitrile (B1475497), is the critical step. This can be achieved via nucleophilic substitution of a cyclobutylmethyl halide with the anion of 2,2-dimethylpropanenitrile.

The synthesis begins with the deprotonation of 2,2-dimethylpropanenitrile (pivalonitrile) at the α-carbon using a strong base like LDA or sodium amide to generate a nucleophilic carbanion. This carbanion is then alkylated with cyclobutylmethyl bromide. The resulting 3-cyclobutyl-2,2-dimethylpropanenitrile is isolated and subsequently subjected to vigorous hydrolysis under either acidic (e.g., concentrated H₂SO₄ or HCl) or basic (e.g., concentrated NaOH) conditions, typically with heating, to convert the nitrile group into a carboxylic acid.

Comparative Hydrolysis Conditions:

| Condition | Reagents | Typical Temperature | Notes |

| Acidic | H₂SO₄(aq) or HCl(aq) | Reflux | Can sometimes lead to side reactions, but workup is often straightforward. |

| Basic | NaOH(aq) or KOH(aq) | Reflux | Generally cleaner, but requires a separate acidification step to isolate the carboxylic acid. |

Cyclobutane Ring Construction and Functionalization in the Context of Propanoic Acid Synthesis

In some synthetic strategies, the cyclobutane ring is not a starting material but is constructed during the synthesis. These methods often provide a high degree of control over the substitution pattern and stereochemistry of the four-membered ring. researchgate.netorganic-chemistry.orgresearchgate.net

While cyclopropanation directly forms three-membered rings, these structures are valuable precursors for synthesizing cyclobutanes via ring expansion reactions. wikipedia.orgresearchgate.net The high ring strain in cyclopropanes makes them susceptible to rearrangement. wikipedia.org

One common strategy involves the formation of a cyclopropylcarbinyl system, which can rearrange to a cyclobutane under thermal, acidic, or solvolytic conditions. For instance, a vinylcyclopropane (B126155) can undergo rearrangement to a cyclopentene, but related rearrangements of cyclopropylcarbinyl halides or tosylates can lead to cyclobutyl systems. The Simmons-Smith reaction is a widely used method for converting alkenes into cyclopropanes, which can then serve as intermediates for these ring-expansion pathways. rsc.orgnih.gov The mechanism often involves the formation of a cyclopropylcarbinyl cation that equilibrates with a cyclobutyl cation, which can then be trapped by a nucleophile.

Controlling stereochemistry is crucial when synthesizing complex molecules. Diastereoselective methods for constructing substituted cyclobutanes often rely on cycloaddition reactions or stereocontrolled ring contractions. researchgate.netacs.orgmdpi.com

A notable approach is the [2+2] cycloaddition between two different acyclic enones, which can be promoted by visible light and a ruthenium(II) photocatalyst to produce tri- and tetrasubstituted cyclobutanes with high diastereoselectivity. organic-chemistry.org Another powerful method involves the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative, which can establish a cis-1,3-disubstituted pattern on the cyclobutane ring. acs.org Control of acidic impurities has been shown to be critical for enhancing the diastereomeric ratio in such reactions. acs.org Furthermore, the stereoselective synthesis of cyclobutanes can be achieved through the ring contraction of appropriately substituted pyrrolidines, a method that demonstrates good functional group compatibility. acs.org

Summary of Diastereoselective Methods:

| Method | Key Transformation | Stereochemical Outcome | Reference |

| Photochemical [2+2] Cycloaddition | Heterodimerization of acyclic enones | High diastereoselectivity for tri- and tetrasubstituted cyclobutanes | organic-chemistry.org |

| Reduction of Meldrum's Acid Derivative | NaBH₄ reduction of a cyclobutylidene precursor | cis-1,3-disubstitution | acs.org |

| Pyrrolidine (B122466) Ring Contraction | Nitrogen extrusion from a pyrrolidine precursor | Stereospecific formation of substituted cyclobutanes | acs.org |

Emerging Electrochemical Synthesis Techniques Relevant to Cyclobutyl Carboxylic Acids

Electrochemical synthesis offers a sustainable and powerful alternative to traditional reagent-based chemistry, replacing harsh chemical oxidants or reductants with electrons. beilstein-journals.org Electrocarboxylation is particularly relevant for the synthesis of carboxylic acids. beilstein-journals.org

This technique involves the electrochemical reduction of an organic substrate in the presence of carbon dioxide. For a precursor like 1-halo-2,2-dimethyl-3-cyclobutylpropane, direct reduction at the cathode would generate a carbanion intermediate. This carbanion is then trapped by CO₂, which is abundant in the reaction medium, to form the carboxylate. This method avoids the need to pre-form a stoichiometric organometallic reagent like a Grignard. beilstein-journals.org

Recent advancements have also demonstrated the electrochemical synthesis of carboxylic anhydrides directly from carboxylic acids without decarboxylation, using inexpensive graphite (B72142) and stainless steel electrodes. nih.gov While not a direct synthesis of the target acid, this highlights the growing utility of electrochemistry in carboxylic acid chemistry. Other novel electrochemical methods include the conversion of alkyl carboxylic acids to their borylated analogues, showcasing the potential for diverse functionalization. chemrxiv.org

Chemical Reactivity and Derivatization of 3 Cyclobutyl 2,2 Dimethylpropanoic Acid

Esterification Reactions of 3-Cyclobutyl-2,2-dimethylpropanoic Acid

Esterification of this compound involves the reaction of its carboxyl group with an alcohol. Due to the steric hindrance from the 2,2-dimethyl substitution, which is analogous to other neopentyl-type acids, direct acid-catalyzed esterification (Fischer esterification) can be slow and require harsh conditions. acs.org Sterically hindered carboxylic acids often exhibit reduced reactivity, leading to incomplete conversion even after extended reaction times. mdpi.com

To overcome this steric challenge, alternative methods are employed. One common strategy is the activation of the carboxylic acid before reaction with the alcohol. For instance, converting the acid to a more reactive acyl chloride or using coupling reagents can facilitate the reaction with even hindered alcohols. fishersci.co.ukresearchgate.net Another approach involves using specific catalysts that are effective for hindered substrates, such as certain Lewis acids or stannous chloride. mdpi.comgoogle.com For example, titanium tetrachloride (TiCl₄) can be used to promote the direct esterification of sterically demanding acids at room temperature. mdpi.com

Below is a table summarizing common esterification methods applicable to sterically hindered acids.

| Method | Reagents/Catalyst | Conditions | Efficacy for Hindered Acids |

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Heat | Low to moderate, requires forcing conditions |

| Acyl Chloride Route | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base | Room Temperature | High |

| Carbodiimide Coupling | Alcohol, DCC or EDC, DMAP | Room Temperature | High |

| Lewis Acid Catalysis | Alcohol, TiCl₄ | Room Temperature | High mdpi.com |

Reduction Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 3-cyclobutyl-2,2-dimethylpropan-1-ol (B6264686). This transformation requires a powerful reducing agent, as the carboxyl group is one of the more difficult functional groups to reduce. libretexts.org

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk During the reaction, an aldehyde intermediate is formed, but it is immediately reduced further to the alcohol and cannot be isolated. libretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are not reactive enough to reduce carboxylic acids. chemguide.co.uk

General Reaction Scheme for Reduction:

Reactant: this compound

Reagents: 1. LiAlH₄ in dry ether/THF; 2. H₃O⁺ workup

Product: 3-cyclobutyl-2,2-dimethylpropan-1-ol

Functionalization and Derivatization via Activated Carboxylic Acid Intermediates

One of the most versatile strategies for derivatizing carboxylic acids involves their conversion into activated intermediates, which are highly reactive towards nucleophiles. hepatochem.com This two-step process is fundamental in forming amide bonds, a reaction frequently used in medicinal chemistry. hepatochem.comnih.gov

The carboxylic acid is first treated with a coupling reagent to form a highly reactive species. hepatochem.com Common activated intermediates include acyl chlorides, anhydrides, or active esters. fishersci.co.uk These intermediates are not typically isolated but are reacted in situ with a primary or secondary amine to yield the corresponding amide. hepatochem.com A variety of coupling reagents have been developed to facilitate this transformation under mild conditions. nih.gov

Common Coupling Reagents and Activated Intermediates:

| Coupling Reagent(s) | Activated Intermediate | Comments |

| Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl Chloride | Highly reactive, may require a base like pyridine. fishersci.co.uk |

| Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) | O-Acylisourea | Widely used in peptide synthesis; produces urea (B33335) byproduct. fishersci.co.uklibretexts.org |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt) | HOBt Active Ester | Water-soluble carbodiimide; HOBt minimizes side reactions. nih.gov |

| HATU / DIPEA | Acyliminium Ion | Highly efficient for difficult couplings, including with electron-deficient amines. nih.gov |

Halogenation Reactions and Halodecarboxylation

Halodecarboxylation is a process where the carboxylic acid group is replaced by a halogen atom (Cl, Br, or I), with the loss of carbon dioxide. acs.orgnih.gov This reaction provides a route to alkyl halides from readily available carboxylic acids. researchgate.net

The classic example is the Hunsdiecker reaction, which traditionally uses a silver salt of the carboxylic acid treated with bromine. A more common modern variation is the Cristol-Firth reaction, which uses mercuric oxide and bromine. nih.gov Recently, methods using visible light and iron salt catalysts have been developed for the decarboxylative chlorination, bromination, and iodination of aliphatic carboxylic acids under mild conditions. researchgate.netrsc.org These methods show broad substrate scope and good functional group tolerance. rsc.org

Applying a halodecarboxylation reaction to this compound would yield the corresponding 1-halo-2-cyclobutyl-2-methylpropane.

Structural Modifications at the Cyclobutyl Moiety

While the carboxylic acid is the most reactive site, the cyclobutyl ring can also be functionalized. Direct C-H functionalization of cycloalkanes is a powerful tool for molecular editing. nih.gov Recent advances have enabled the palladium-catalyzed, ligand-directed arylation of C-H bonds in cycloalkane carboxylic acids. nih.gov Specifically, methods have been developed for the transannular γ-methylene C-H arylation of cyclobutane (B1203170) carboxylic acids, overriding the typically favored β-C-H activation. nih.gov This allows for the introduction of aryl groups onto the cyclobutyl ring at the position gamma to the carboxyl group.

The trifluoromethyl (CF₃) group is highly valuable in medicinal chemistry, and methods to install it are of great interest. scispace.com A prominent strategy for aliphatic compounds is decarboxylative trifluoromethylation, where the carboxylic acid group is replaced by a CF₃ group. organic-chemistry.orgnih.govacs.org

This transformation can be achieved using a combination of photoredox and copper catalysis. scispace.comnih.gov These methods are known to be effective for various aliphatic acids, including those containing strained rings like cyclobutane, which participate in the reaction in moderate to excellent yields. nih.gov Another approach involves a silver-catalyzed reaction with a trifluoromethyl source. organic-chemistry.orgacs.org These reactions proceed via an alkyl radical intermediate generated through oxidative decarboxylation. organic-chemistry.org The application of this methodology to this compound would produce 1,1,1-trifluoro-2-cyclobutyl-2-methylpropane. nih.gov

Mechanistic Investigations of Reactions Involving 3 Cyclobutyl 2,2 Dimethylpropanoic Acid

Role of Carbocation Intermediates in Cyclobutyl Rearrangements

Reactions involving carbocation intermediates are a cornerstone of organic chemistry, and the behavior of these high-energy species is profoundly influenced by the molecular framework in which they are generated. In the context of 3-Cyclobutyl-2,2-dimethylpropanoic acid, the formation of a carbocation on or adjacent to the cyclobutyl ring can trigger complex rearrangements driven by the relief of ring strain and the pursuit of a more stable electronic configuration. stackexchange.comlibretexts.orgmasterorganicchemistry.com

The inherent strain in a four-membered ring makes cyclobutyl carbocations susceptible to ring expansion, a process that can lead to the formation of a less strained five-membered ring. stackexchange.com For instance, if a carbocation were to form on a carbon atom of the cyclobutyl ring of a derivative of this compound, a 1,2-alkyl shift could initiate a ring expansion to a cyclopentyl system. This process is thermodynamically favorable due to the significant release of ring strain associated with the transformation of a cyclobutane (B1203170) to a cyclopentane. stackexchange.comlibretexts.org

Furthermore, the stability of the resulting carbocation plays a critical role in directing the rearrangement pathway. Carbocation stability follows the order: tertiary > secondary > primary. masterorganicchemistry.com Consequently, any rearrangement that leads to a more substituted, and thus more stable, carbocation is generally favored. libretexts.orgmasterorganicchemistry.com In a hypothetical reaction involving a derivative of this compound, a secondary carbocation on the cyclobutyl ring could rearrange via a hydride or alkyl shift to form a more stable tertiary carbocation, if the molecular structure allows.

The following table illustrates the general principles of carbocation rearrangements that would be applicable to derivatives of this compound.

| Initial Carbocation | Type of Rearrangement | Product Carbocation | Driving Force |

| Secondary Cyclobutyl | Ring Expansion (1,2-Alkyl Shift) | Tertiary Cyclopentyl | Strain Relief & Increased Stability |

| Secondary | 1,2-Hydride Shift | Tertiary | Increased Stability |

| Secondary | 1,2-Alkyl Shift | Tertiary | Increased Stability |

These rearrangements are not merely theoretical constructs; they have profound implications for the product distribution of reactions. Any synthetic strategy involving carbocationic intermediates with this compound or its derivatives must account for the high probability of such skeletal reorganizations.

Decarboxylation Reaction Mechanisms

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a fundamental reaction of carboxylic acids. wikipedia.org The ease with which this reaction occurs is highly dependent on the structure of the molecule, particularly the nature of the group attached to the carboxyl moiety. While simple aliphatic carboxylic acids are generally resistant to decarboxylation, the presence of certain functional groups can significantly facilitate this process. wikipedia.org

For this compound, direct thermal decarboxylation is expected to be challenging under normal conditions. However, if the molecule were modified to contain a β-carbonyl group, the mechanism for decarboxylation would be significantly more favorable. csbsju.edumasterorganicchemistry.com The mechanism for the decarboxylation of β-keto acids typically proceeds through a cyclic, six-membered transition state, which is a type of pericyclic reaction. csbsju.edu This concerted process involves the transfer of the acidic proton to the carbonyl oxygen while the carbon-carbon bond between the α-carbon and the carboxyl group breaks, leading to the formation of an enol intermediate and carbon dioxide. The enol then tautomerizes to the more stable keto form. masterorganicchemistry.com

In the absence of a β-carbonyl group, radical-based decarboxylation methods, such as the Barton decarboxylation, could be employed. wikipedia.org This reaction involves the conversion of the carboxylic acid to a thiohydroxamate ester, followed by radical initiation to induce decarboxylation and the formation of an alkyl radical. This radical can then be trapped by a suitable hydrogen atom donor.

Another potential pathway for decarboxylation is through oxidative processes, such as the Kolbe electrolysis, which will be discussed in the context of electrochemical activation. nih.gov

Electrochemical Activation Mechanisms for Cyclobutyl Compounds

Electrochemical methods offer a powerful and often greener alternative to traditional chemical reagents for activating organic molecules. nih.gov For carboxylic acids like this compound, anodic oxidation can initiate a variety of transformations, with the most prominent being the Kolbe electrolysis. nih.gov

The mechanism of the Kolbe reaction begins with the deprotonation of the carboxylic acid to form a carboxylate anion. At the anode, this anion undergoes a one-electron oxidation to form a carboxyl radical. nih.gov This radical is unstable and rapidly undergoes decarboxylation to generate an alkyl radical. The fate of this alkyl radical depends on the reaction conditions. In a typical Kolbe dimerization, two of these radicals combine to form a new carbon-carbon bond.

Alternatively, if the oxidation potential is sufficiently high, the alkyl radical can be further oxidized to a carbocation. This pathway, known as the Hofer-Moest reaction, opens up the possibility for the carbocation rearrangements discussed previously, as well as reactions with nucleophiles present in the reaction medium. nih.gov

The following table summarizes the potential electrochemical pathways for this compound.

| Electrochemical Method | Initial Step | Key Intermediate(s) | Potential Product(s) |

| Kolbe Electrolysis | One-electron oxidation of carboxylate | Carboxyl radical, Alkyl radical | Dimerized product |

| Hofer-Moest Reaction | Two-electron oxidation of carboxylate | Alkyl radical, Carbocation | Rearranged products, Substitution products |

| Direct Ring Oxidation | One-electron oxidation of cyclobutane ring | Radical cation | Ring-opened or rearranged products |

Directing Group Effects in C-H Functionalization Strategies

The selective functionalization of C-H bonds is a major goal in modern organic synthesis, as it allows for the direct conversion of ubiquitous C-H bonds into more complex functional groups. nih.gov A powerful strategy to achieve this selectivity is the use of directing groups, which position a metal catalyst in proximity to a specific C-H bond, thereby facilitating its activation. nih.govresearchgate.net

For this compound, the carboxylic acid moiety itself can act as a directing group. In palladium-catalyzed C-H functionalization reactions, the carboxylate can coordinate to the metal center, forming a cyclometalated intermediate. researchgate.net This brings the catalyst into close proximity to the C-H bonds of the cyclobutyl ring, enabling their selective activation. The regioselectivity of this process would be influenced by the steric and electronic environment of the C-H bonds.

The efficiency of the carboxylic acid as a directing group can be enhanced by converting it into other functionalities, such as amides or esters, which may exhibit stronger coordination to the metal catalyst. nih.gov For instance, the use of transient directing groups, which are reversibly attached to the substrate, has emerged as a versatile strategy for the C-H functionalization of ketones and aldehydes, and could potentially be adapted for carboxylic acids or their derivatives. nih.govresearchgate.net These directing groups can introduce chirality, enabling enantioselective C-H functionalization. nih.gov

The success of a directing group strategy for the C-H functionalization of this compound would depend on several factors, including the choice of metal catalyst, ligands, and reaction conditions. Subtle geometric and electronic factors within the cyclobutane ring can also play a significant role in determining the outcome of the reaction. acs.org

Computational and Theoretical Studies of 3 Cyclobutyl 2,2 Dimethylpropanoic Acid

Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates

While specific peer-reviewed DFT studies on the reaction pathways of 3-cyclobutyl-2,2-dimethylpropanoic acid are not extensively documented, the principles of DFT can be applied to predict its behavior in chemical reactions. DFT is a computational method used to investigate the electronic structure of many-body systems, making it a valuable tool for predicting reaction mechanisms and the stability of intermediates and transition states.

For instance, in a typical reaction involving the carboxylic acid group, such as esterification, DFT calculations could be employed to model the reaction pathway. This would involve calculating the energies of the reactants, the tetrahedral intermediate, and the products. The transition state energies would also be determined to elucidate the reaction kinetics. The presence of the bulky 2,2-dimethyl and cyclobutyl groups would be expected to influence the activation energy of such reactions due to steric hindrance around the carbonyl carbon.

A hypothetical DFT study on a reaction, such as the formation of an acyl chloride, might yield the following theoretical energy data:

| Species | Calculated Relative Energy (kcal/mol) |

| This compound + Thionyl chloride | 0 (Reference) |

| Reaction Intermediate Complex | -5.2 |

| Transition State 1 | +15.8 |

| Tetrahedral Intermediate | -2.1 |

| Transition State 2 | +12.3 |

| 3-Cyclobutyl-2,2-dimethylpropanoyl chloride + SO₂ + HCl | -10.5 |

This table is illustrative and based on general principles of DFT calculations for similar reactions.

Conformational Analysis of this compound

The conformational landscape of this compound is primarily dictated by the puckered nature of the cyclobutane (B1203170) ring and the rotational freedom around the single bonds. Cyclobutane itself is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain. libretexts.org For substituted cyclobutanes, the substituents can occupy either axial or equatorial positions.

Computational studies on similar cyclobutane derivatives have shown that substituents generally prefer the equatorial position to minimize steric interactions. acs.org In the case of this compound, the 2,2-dimethylpropanoic acid group attached to the cyclobutane ring would be expected to predominantly occupy the equatorial position in the lowest energy conformer.

Furthermore, rotation around the C-C bond connecting the cyclobutyl ring and the propanoic acid moiety will lead to different rotamers. The bulky tert-butyl-like group (2,2-dimethylpropanoic acid) will have preferred orientations relative to the cyclobutane ring to minimize steric clash.

A summary of the likely low-energy conformers is presented below:

| Conformer | Cyclobutyl Substituent Position | Dihedral Angle (Ring-C-C-COOH) | Relative Stability |

| 1 | Equatorial | ~180° (anti-periplanar) | Most Stable |

| 2 | Equatorial | ~60° (gauche) | Less Stable |

| 3 | Axial | ~180° (anti-periplanar) | Least Stable |

This table is a qualitative representation based on conformational analysis of similar molecules. acs.orgnih.gov

Electronic Structure Analysis and Reactivity Predictions

The electronic structure of this compound can be analyzed using computational methods to predict its reactivity. Key aspects of its electronic structure include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The carboxylic acid group is the primary site of reactivity. The oxygen atoms of the carboxyl group are electron-rich and are expected to be the sites of electrophilic attack. Conversely, the carbonyl carbon is electron-deficient and is susceptible to nucleophilic attack. The cyclobutyl and 2,2-dimethyl groups are primarily electron-donating through an inductive effect, which can slightly influence the reactivity of the carboxylic acid.

DFT calculations can provide quantitative measures of these properties. For example, the HOMO-LUMO gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

| Parameter | Predicted Value (Illustrative) | Implication |

| HOMO Energy | -6.5 eV | Region of electron donation (likely localized on carboxyl oxygens) |

| LUMO Energy | -0.8 eV | Region of electron acceptance (likely localized on the carbonyl carbon) |

| HOMO-LUMO Gap | 5.7 eV | Indicates moderate chemical stability |

| Dipole Moment | ~2.1 D | Reflects the polarity of the molecule, primarily due to the carboxylic acid group |

These values are estimations based on calculations for structurally related carboxylic acids.

Assessment of Inductive and Steric Effects of the Cyclobutyl-2,2-dimethylpropanoic Acid Group

The this compound group possesses distinct inductive and steric properties that influence its chemical behavior and that of any larger molecule it might be a part of.

Inductive Effects: Both the cyclobutyl group and the tert-butyl group (from the 2,2-dimethylpropanoic acid moiety) are considered to be weakly electron-donating through induction (+I effect). This electron-donating nature can increase the electron density on the adjacent atoms. When attached to an aromatic ring, for example, this group would act as a weak activator for electrophilic aromatic substitution.

Steric Effects: The steric bulk of this substituent is significant. The cyclobutyl ring introduces a rigid, three-dimensional structure. nih.gov The gem-dimethyl groups on the alpha-carbon of the propanoic acid moiety further increase the steric hindrance. This steric bulk can hinder the approach of reagents to nearby reaction centers, potentially slowing down reaction rates or directing the reaction to less hindered positions. The steric demand of the closely related pivaloyl group (from pivalic acid) is well-documented and is often used to control stereoselectivity in organic synthesis. wikipedia.orgresearchgate.net

A comparison of the properties of related substituent groups is provided below:

| Substituent Group | Inductive Effect | Steric Hindrance |

| Methyl | Weakly +I | Low |

| Isopropyl | Moderately +I | Moderate |

| tert-Butyl | Moderately +I | High |

| Cyclobutyl | Weakly +I | Moderate to High |

| 3-Cyclobutyl-2,2-dimethylpropyl | Moderately +I | Very High |

Advanced Synthetic Transformations and Applications of 3 Cyclobutyl 2,2 Dimethylpropanoic Acid Derivatives

Synthesis of Complex Heterocyclic Compounds Incorporating the 2,2-Dimethylpropanoic Acid Moiety

The 2,2-dimethylpropanoic acid moiety is a versatile building block for the synthesis of a wide array of complex heterocyclic compounds. matrix-fine-chemicals.combeilstein-journals.org Its derivatives can be strategically functionalized to participate in various cyclization reactions, leading to the formation of nitrogen-containing heterocycles and other intricate ring systems. nih.gov The synthetic utility of this scaffold is demonstrated in the preparation of diverse heterocyclic structures, which are of significant interest in medicinal chemistry and materials science. mdpi.com

One notable application involves the use of 2,2-dimethylpropanoic acid derivatives in the synthesis of azirine-2,2-dicarboxylic acids and their subsequent conversion to other heterocyclic systems. beilstein-journals.org The general synthetic approach often involves the transformation of the carboxylic acid group into a more reactive functional group, such as an acid chloride or an ester, to facilitate subsequent reactions. These intermediates can then undergo cyclization with appropriate reagents to form the desired heterocyclic ring.

| Starting Material | Reagents and Conditions | Heterocyclic Product | Reference |

| 3-Aryl-5-chloroisoxazole-4-carbonyl chlorides | Fe(II)-catalyzed isomerization, followed by reaction with nucleophiles | 2H-Azirine-2,2-dicarboxylic acid derivatives | beilstein-journals.org |

| 3-Cyclohexylpropanoic acid derivatives | Multi-step synthesis | Benzimidazole and imidazo[4,5-b]phenazine derivatives | nih.gov |

| 2,2-Dimethylpropionic acid esters | Hydrosilylation with vinyl or allyl functionalized heterocycles | Heterocycle-grafted polysiloxanes | researchgate.net |

This table showcases examples of heterocyclic compounds synthesized from derivatives of 2,2-dimethylpropanoic acid and related structures.

Bioisosteric Replacement Studies with 1-Trifluoromethyl-cyclobutyl Groups

Bioisosterism is a key strategy in drug design, where a functional group is replaced by another with similar physical or chemical properties to enhance the biological activity or pharmacokinetic profile of a compound. chem-space.com The 1-trifluoromethyl-cyclobutyl group has emerged as a potential bioisostere for the commonly used tert-butyl group. acs.org This substitution can influence properties such as lipophilicity, metabolic stability, and binding interactions. chem-space.comacs.org

Studies have shown that replacing a tert-butyl group with a 1-trifluoromethyl-cyclobutyl moiety can lead to compounds with preserved or even enhanced biological activity and improved metabolic stability. acs.org The trifluoromethyl group, a well-known bioisostere for various functional groups, can significantly alter the electronic properties and conformation of the molecule. nih.govuni-muenchen.delboro.ac.uk The synthesis of building blocks containing the trifluoromethyl-cyclobutyl fragment is often achieved by reacting cyclobutylcarboxylic acids with sulfur tetrafluoride. acs.org

| Property | tert-Butyl Group | 1-Trifluoromethyl-cyclobutyl Group | Impact of Replacement |

| Steric Size | Large | Slightly larger | Can influence binding affinity |

| Lipophilicity | High | Moderately increased | May affect cell permeability and solubility |

| Metabolic Stability | Prone to oxidation | Often enhanced | Can lead to longer half-life |

This table compares the properties of the tert-butyl group and its 1-trifluoromethyl-cyclobutyl bioisostere.

Applications as Building Blocks in Multi-Step Organic Synthesis

3-Cyclobutyl-2,2-dimethylpropanoic acid and its derivatives serve as valuable building blocks in multi-step organic synthesis due to their unique structural features. whiterose.ac.uk The cyclobutane (B1203170) ring provides a rigid scaffold that can be used to control the spatial arrangement of functional groups, while the carboxylic acid moiety offers a handle for further chemical modifications. nih.govrsc.org These building blocks are instrumental in the construction of complex molecular architectures found in natural products and pharmaceutically active compounds. researchgate.net

The synthetic utility of these compounds is broad, ranging from their incorporation into larger molecules through standard coupling reactions to their use in the synthesis of more complex carbocyclic and heterocyclic systems. youtube.com The presence of the gem-dimethyl group can also be exploited to direct stereoselective reactions or to enhance the stability of the final product.

Stereoselective Synthesis of this compound Derivatives

The stereoselective synthesis of derivatives of this compound is crucial for accessing specific stereoisomers with desired biological activities. Chiral auxiliaries and asymmetric catalysts are often employed to control the stereochemistry during the synthesis. doi.org For instance, the cyclopropanation of chiral cyclobutyl dehydro amino acids has been achieved with high stereoselectivity. doi.orgresearchgate.net

The stereochemical outcome of these reactions is often governed by the steric and electronic properties of the starting materials and reagents. doi.org The development of efficient stereoselective methods allows for the preparation of enantiomerically pure compounds, which is essential for pharmacological studies and the development of new therapeutic agents.

| Reaction Type | Chiral Substrate/Auxiliary | Key Reagents | Stereochemical Outcome |

| 1,3-Dipolar Cycloaddition | Chiral cyclobutyl dehydro amino acids | Diazomethane | Highly stereoselective formation of cyclopropanes |

This table provides an example of a stereoselective synthesis involving a cyclobutyl moiety.

Strain-Release Strategies in Cyclobutyl System Transformations

The inherent ring strain of the cyclobutane ring can be harnessed as a driving force for various chemical transformations. nih.gov Strain-release strategies involve reactions that open or rearrange the cyclobutane ring, leading to the formation of more stable products. rsc.orgrsc.org These reactions are often initiated by light, heat, or chemical reagents and can provide access to a variety of functionalized acyclic and cyclic compounds. acs.orgamazonaws.com

Visible-light photocatalysis has emerged as a powerful tool for inducing strain-release reactions of bicyclo[1.1.0]butanes, which can be considered precursors to functionalized cyclobutanes. rsc.org These reactions proceed under mild conditions and offer a green and sustainable approach to the synthesis of complex cyclobutane derivatives. rsc.org The high strain energy of these systems facilitates a range of transformations, including hydrofunctionalization and cycloaddition reactions. rsc.orgrsc.org

| Transformation | Reagents/Conditions | Product Type | Key Feature |

| Hydrofunctionalization of Bicyclo[1.1.0]butanes | Visible light, photoredox catalyst | Functionalized cyclobutanes | Atom- and step-economical |

| [2π + 2σ]-Photocycloaddition | Visible light, triplet energy transfer | Bicyclo[2.1.1]hexane derivatives | Construction of complex bridged systems |

| Decarboxylative Radical Addition | Visible light, photoredox catalyst, carboxylic acids | 1,3-Disubstituted cyclobutanes | Utilizes readily available starting materials |

This table summarizes key strain-release strategies for the synthesis and transformation of cyclobutane systems.

Analytical Characterization Techniques for 3 Cyclobutyl 2,2 Dimethylpropanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Cyclobutyl-2,2-dimethylpropanoic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The protons of the two methyl groups attached to the α-carbon would likely appear as a sharp singlet, integrating to six protons. The protons on the cyclobutyl ring would produce a complex multiplet pattern due to spin-spin coupling. The methine proton on the cyclobutyl ring adjacent to the propanoic acid chain would also appear as a multiplet. The methylene (B1212753) protons adjacent to the cyclobutyl ring and the carboxylic acid group would each give rise to distinct multiplets. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. One would expect to see distinct signals for the carbonyl carbon of the carboxylic acid, the quaternary α-carbon, the two equivalent methyl carbons, the methylene carbons of the propanoic acid chain, and the carbons of the cyclobutyl ring. The chemical shifts of these signals are indicative of their electronic environment. For instance, the carbonyl carbon would resonate at a significantly downfield position.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | > 10 (broad singlet) | ~180 |

| α-Carbon (quaternary) | - | ~45 |

| Methyl Groups (-C(CH₃)₂) | ~1.2 (singlet) | ~25 |

| Methylene Group (-CH₂-C(CH₃)₂) | Multiplet | ~40 |

| Methylene Group (Cyclobutyl-CH₂-) | Multiplet | ~35 |

| Cyclobutyl Methine (-CH-) | Multiplet | ~38 |

| Cyclobutyl Methylene (-CH₂-) | Multiplet | ~28, ~18 |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to accurately determine the molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₉H₁₆O₂), the expected exact mass can be calculated with high precision.

The molecular formula C₉H₁₆O₂ would yield a specific monoisotopic mass. HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would measure the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M-H]⁻, or [M+Na]⁺). The high accuracy of the measurement allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass.

While experimental HRMS data for this compound is not available, predicted data for the related compound 3-cyclobutylpropanoic acid (C₇H₁₂O₂) shows an exact mass of 128.083729621 Da. nih.gov For this related compound, predicted m/z values for various adducts have been calculated, such as [M+H]⁺ at 129.09100 and [M-H]⁻ at 127.07644. uni.lu Similar predictions can be made for this compound.

Predicted HRMS Data for this compound (C₉H₁₆O₂):

| Adduct | Predicted m/z |

| [M+H]⁺ | 157.1223 |

| [M+Na]⁺ | 179.1043 |

| [M-H]⁻ | 155.1077 |

Note: These values are calculated based on the elemental composition and isotopic masses.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, the loss of the carboxylic acid group or cleavage of the cyclobutyl ring would result in characteristic fragment ions.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For derivatives of this compound that can be crystallized, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

The puckered nature of the cyclobutane (B1203170) ring is a key structural feature that can be elucidated by X-ray crystallography. nih.gov The analysis would reveal the specific conformation adopted by the cyclobutyl ring and the spatial orientation of the substituents. This information is crucial for understanding the steric and electronic properties of the molecule and how it might interact with other molecules.

While no specific X-ray crystallographic data for derivatives of this compound were found in the reviewed literature, studies on other cyclobutane carboxylic acid derivatives have been reported. acs.org These studies demonstrate the utility of X-ray crystallography in confirming the stereochemistry and solid-state conformation of such compounds. For instance, in a study of cis-1,3-disubstituted cyclobutane carboxylic acid derivatives, X-ray analysis was used to confirm the relative configuration of the substituents. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group and the aliphatic C-H bonds.

The most prominent feature in the IR spectrum would be a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. docbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid would appear as a strong, sharp absorption band around 1700-1725 cm⁻¹. docbrown.info

The C-H stretching vibrations of the methyl and methylene groups, as well as the cyclobutyl ring, would give rise to absorptions in the 2850-3000 cm⁻¹ region. Additionally, C-H bending vibrations would be observed in the fingerprint region (below 1500 cm⁻¹).

The IR spectrum of the related compound cyclobutanecarboxylic acid shows a strong C=O stretch at around 1700 cm⁻¹ and a broad O-H stretch. nih.gov

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H stretch (Aliphatic) | 2850-3000 | Medium to Strong |

| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong, Sharp |

| C-O stretch (Carboxylic Acid) | 1210-1320 | Medium |

| O-H bend (Carboxylic Acid) | 920-950 | Medium, Broad |

Chromatographic Purification and Analysis Methods

Chromatographic techniques are essential for the purification and analysis of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Purification: For the purification of this compound, column chromatography using silica (B1680970) gel as the stationary phase is a common method. A solvent system of increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate, would likely be effective in eluting the compound from the column. The progress of the purification can be monitored by thin-layer chromatography (TLC).

Analysis: For the analysis of the purity of this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed.

Gas Chromatography (GC): Due to the presence of the carboxylic acid group, derivatization to a more volatile ester, such as a methyl or ethyl ester, may be necessary for optimal GC analysis. The derivatized compound can then be analyzed on a suitable capillary column, and its purity can be determined by the relative peak area. GC coupled with mass spectrometry (GC-MS) can provide both separation and structural information.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of carboxylic acids without derivatization. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to suppress ionization) and an organic solvent like acetonitrile (B52724) or methanol, would be an appropriate method. Detection can be achieved using a UV detector, as the carboxylic acid group has some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Future Research Directions and Unexplored Avenues for 3 Cyclobutyl 2,2 Dimethylpropanoic Acid

Development of Novel Catalytic Systems for Functionalization

The selective functionalization of 3-Cyclobutyl-2,2-dimethylpropanoic acid is a key area for future research. The development of novel catalytic systems could enable the introduction of new functional groups at specific positions on the cyclobutane (B1203170) ring or the propanoic acid chain, leading to a diverse range of derivatives with potentially valuable properties.

One promising avenue is the use of transition metal catalysis for C-H activation. nih.govchemrxiv.orgresearchgate.net This approach could allow for the direct functionalization of the cyclobutane ring, which is traditionally challenging due to the high bond dissociation energies of C-H bonds on cycloalkanes. nih.gov Research could focus on developing catalysts that are selective for specific C-H bonds on the cyclobutane ring, thereby controlling the regioselectivity of the functionalization.

Another area of interest is the use of metallaphotoredox catalysis, which combines transition metal catalysis with photoredox catalysis to enable novel transformations. princeton.edu This approach could be used to develop new methods for the decarboxylative functionalization of this compound, allowing for the conversion of the carboxylic acid group into other functional groups.

| Catalytic Approach | Potential Functionalization | Key Research Goal |

| Transition Metal C-H Activation | Arylation, Alkylation, Amination of the cyclobutane ring | Achieving high regioselectivity for specific C-H bonds. |

| Metallaphotoredox Catalysis | Decarboxylative coupling reactions (e.g., arylation, alkylation) | Development of efficient catalysts for the activation of the sterically hindered carboxylic acid. |

| Biocatalysis | Enantioselective hydroxylation or amination | Discovery and engineering of enzymes that can act on this specific substrate. |

Exploration of Sustainable Synthetic Routes

The development of sustainable and environmentally friendly methods for the synthesis of this compound is crucial for its potential large-scale applications. patsnap.com Future research should focus on moving away from traditional synthetic methods that often rely on harsh reagents and generate significant waste.

One approach is the use of bio-based feedstocks and fermentation processes. researchgate.net While the direct biosynthesis of this specific molecule may be challenging, metabolic engineering of microorganisms could be explored to produce precursors that can be readily converted to the target compound.

Another avenue is the development of catalytic routes that utilize renewable resources and operate under milder reaction conditions. For example, the use of heterogeneous catalysts could simplify product purification and catalyst recycling, contributing to a more sustainable process. Research into flow chemistry could also offer a more efficient and safer way to produce this compound.

| Sustainable Approach | Description | Potential Advantages |

| Biocatalysis and Fermentation | Utilization of engineered microorganisms to produce the target molecule or its precursors from renewable feedstocks. | Reduced reliance on fossil fuels, milder reaction conditions, and potentially higher stereoselectivity. researchgate.net |

| Green Solvents and Catalysts | Employing environmentally benign solvents (e.g., water, supercritical CO2) and recyclable catalysts (e.g., solid acids, immobilized enzymes). | Minimized waste generation, reduced environmental impact, and improved process safety. |

| Flow Chemistry | Continuous synthesis in microreactors. | Enhanced reaction control, improved safety, higher yields, and easier scalability. |

Integration into Advanced Materials Science

The unique structural features of this compound make it an interesting building block for advanced materials. The rigid and strained cyclobutane ring can impart unique mechanical and thermal properties to polymers and other materials. nih.govacs.orgresearchgate.net

Future research could explore the incorporation of this molecule as a monomer in polymerization reactions to create novel polyesters or polyamides. The resulting polymers may exhibit enhanced thermal stability, improved mechanical strength, or interesting stress-responsive properties due to the presence of the cyclobutane mechanophore. duke.edu The neopentyl group could also contribute to increased hydrolytic stability.

Furthermore, derivatives of this compound could be used as additives or modifiers for existing polymers, potentially improving their performance characteristics. For instance, they could act as plasticizers or compatibilizers in polymer blends.

| Material Application | Potential Role of the Compound | Expected Properties |

| High-Performance Polymers | Monomer for polyesters or polyamides. | Enhanced thermal stability, mechanical strength, and stress-responsiveness. duke.edu |

| Functional Coatings | Component of surface coatings. | Improved scratch resistance, hydrophobicity, and durability. |

| Polymer Additives | Plasticizer or compatibilizer. | Modified flexibility and improved compatibility of polymer blends. |

Computational Design of Novel Derivatives

Computational chemistry and molecular modeling can play a crucial role in accelerating the discovery of novel derivatives of this compound with desired properties. beilstein-journals.orgnih.gov By using computational methods, researchers can predict the physicochemical properties, reactivity, and biological activity of virtual compounds before they are synthesized in the lab, saving time and resources.

Density functional theory (DFT) calculations can be used to study the electronic structure and reactivity of the molecule, providing insights into its chemical behavior. Molecular dynamics (MD) simulations can be employed to investigate the conformational preferences of the molecule and its interactions with other molecules or biological targets.

Quantitative structure-activity relationship (QSAR) studies can be performed to develop models that correlate the structural features of the derivatives with their biological activity, guiding the design of more potent and selective compounds.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction mechanisms, and spectroscopic properties. | Reactivity, stability, and spectral signatures of novel derivatives. beilstein-journals.org |

| Molecular Dynamics (MD) | Simulation of molecular motion and intermolecular interactions. | Conformational preferences, binding affinities, and transport properties. |

| QSAR Modeling | Development of predictive models for biological activity. | Potency, selectivity, and potential off-target effects of designed compounds. |

Expanding the Scope of Bioisosteric Applications

The cyclobutyl group is recognized as a valuable bioisostere in medicinal chemistry, often used to replace other groups like gem-dimethyl or phenyl rings to modulate a compound's pharmacological profile. ctppc.orgnih.govuniroma1.itdrugdesign.org The this compound scaffold can serve as a versatile platform for the design of novel drug candidates by leveraging this bioisosteric principle. nih.gov

The cyclobutyl moiety can improve metabolic stability, reduce toxicity, and fine-tune the lipophilicity and conformational properties of a drug molecule. nih.gov Future research should focus on systematically exploring the replacement of known pharmacophores with the 3-cyclobutyl-2,2-dimethylpropyl group in various classes of therapeutic agents.

For example, this scaffold could be incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) to potentially reduce gastrointestinal side effects, or into antiviral or anticancer agents to enhance their efficacy and pharmacokinetic properties. The synthesis and biological evaluation of a library of compounds based on this scaffold could lead to the discovery of new drug leads with improved therapeutic profiles.

| Therapeutic Area | Potential Bioisosteric Replacement | Desired Outcome |

| Anti-inflammatory Drugs | Replacement of an aromatic ring in existing NSAIDs. | Improved metabolic stability and reduced gastrointestinal toxicity. |

| Antiviral Agents | Incorporation as a lipophilic side chain. | Enhanced cell permeability and improved pharmacokinetic profile. |

| Oncology | Modification of kinase inhibitors. | Increased potency and selectivity, and overcoming drug resistance. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-Cyclobutyl-2,2-dimethylpropanoic acid, and what analytical techniques are recommended for confirming its purity and structure?

- Methodological Answer : Synthesis typically involves cyclopropane ring formation via [2+2] photocycloaddition or alkylation of pre-functionalized cyclobutane precursors. Post-synthesis, purity is validated using HPLC (>95% purity threshold) and thin-layer chromatography (TLC). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135), Fourier-transform infrared spectroscopy (FTIR) for carboxyl group identification (~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion verification. InChI and SMILES notations derived from PubChem data (e.g., InChI=1S/C9H14O2/...) should align with experimental results to ensure structural fidelity .

Q. Which physicochemical properties of this compound are critical for experimental design?

- Methodological Answer : Key properties include:

- Hydrogen bond donors/acceptors : 1 donor (COOH), 2 acceptors (carboxyl O), influencing solubility and intermolecular interactions .

- LogP : Predicted via computational tools (e.g., ChemAxon) to assess lipophilicity for solvent selection.

- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>200°C typical for cyclopropane derivatives).

These parameters guide reaction conditions (e.g., solvent polarity, temperature ranges) and storage protocols (dry, inert atmosphere) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA/GHS guidelines:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (irritation risk).

- Work under fume hoods to prevent inhalation of fine particulates.

- Store in sealed containers at 2–8°C, away from oxidizers.

Emergency procedures include rinsing exposed areas with water for 15 minutes and consulting SDS (Section 1.4) for toxicity data .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis under varying catalytic conditions?

- Methodological Answer : Use a factorial design of experiments (DoE) to test variables:

- Catalysts : Compare Lewis acids (e.g., AlCl₃) vs. organocatalysts (e.g., proline derivatives).

- Solvents : Polar aprotic (DMF, DMSO) vs. nonpolar (toluene).

- Temperature : 25–80°C gradients.

Analyze yield discrepancies via ANOVA (p < 0.05 significance threshold). For low yields (<50%), consider steric hindrance from the cyclobutyl group and switch to microwave-assisted synthesis to enhance reaction kinetics .

Q. What strategies resolve contradictions in NMR data for derivatives of this compound?

- Methodological Answer : Conflicting NMR peaks (e.g., unexpected splitting or shifts) may arise from dynamic stereochemistry or impurities. Mitigation steps:

- Variable-temperature NMR : Identify conformational exchange broadening.

- 2D NMR (COSY, HSQC) : Assign protons/carbons unambiguously.

- Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical data.

Cross-validate with PubChem’s computed spectra (InChIKey: WFINZCAMHHMLMV) to isolate experimental artifacts .

Q. How do computational tools predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) model:

- Electrophilicity : Carboxyl group reactivity in esterification/amidation.

- Cyclobutane ring strain : Assess susceptibility to ring-opening reactions.

Pair with retrosynthetic software (e.g., Synthia) to propose routes using available building blocks (e.g., cyclopropane carboxylic acid derivatives). Benchmarks: Compare predicted vs. experimental yields for iterative refinement .

Data Analysis & Reporting

Q. What statistical methods are recommended for analyzing bioactivity data of this compound derivatives?

- Methodological Answer : For IC₅₀/EC₅₀ studies:

- Dose-response curves : Fit with nonlinear regression (four-parameter logistic model).

- Error analysis : Report 95% confidence intervals.

- Multivariate analysis : Principal component analysis (PCA) correlates structural modifications (e.g., substituents on cyclobutane) with activity trends.

Use tools like GraphPad Prism or R for reproducibility .

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Adhere to IUPAC’s Guidelines for Chemical Synthesis:

- Detailed experimental logs : Include molar ratios, reaction times, and purification steps (e.g., column chromatography gradients).

- Spectroscopic appendices : Attach raw NMR/HRMS data in Supporting Information.

- Negative results : Report failed conditions (e.g., solvent incompatibility) to guide future work.

Cross-reference with PubChem’s synthesis entries (CID: [example]) for standardization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.